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Compound of Interest

Compound Name: GSK3368715

Cat. No.: B3028135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing

GSK3368715, a first-in-class, reversible inhibitor of type I protein arginine methyltransferases

(PRMTs), in preclinical studies. The following frequently asked questions (FAQs) and

troubleshooting guides are designed to address common challenges and provide clarity on the

available toxicological data.

Frequently Asked Questions (FAQs)
Q1: What were the dose-limiting toxicities (DLTs) of GSK3368715 observed in preclinical

models?

While specific dose-limiting toxicities in preclinical models are not extensively detailed in

publicly available literature, it is known that toxicology studies were conducted in both mice and

dogs. These studies were foundational in establishing a safe starting dose for human clinical

trials. The initial dose of 50 mg in the Phase 1 study provided a 16-fold and 33-fold safety

margin for the steady-state area under the curve (AUC) and maximum concentration (Cmax),

respectively, based on findings from dog toxicology studies.[1]

Q2: What was the Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect-Level

(NOAEL) of GSK3368715 in preclinical studies?
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Specific quantitative data for the MTD and NOAEL in preclinical species for GSK3368715 have

not been publicly disclosed. Dose-range finding studies are typically conducted to establish

these values, which then inform the dose selection for pivotal toxicology studies and first-in-

human trials.

Q3: What preclinical models were used to assess the safety of GSK3368715?

Preclinical safety and toxicology assessments for GSK3368715 were conducted in mice and

dogs.[1] These are standard species for nonclinical safety evaluation of new drug candidates.

Q4: What were the effective anti-tumor doses of GSK3368715 in preclinical models?

In mouse xenograft models of various cancers, GSK3368715 demonstrated anti-tumor activity

at daily doses ranging from over 75 mg/kg to 300 mg/kg.[1]

Troubleshooting Guide
Issue: Difficulty in determining an appropriate starting dose for a new in vivo experiment.

Recommendation: While specific preclinical DLTs are not published, the established effective

dose range in mice (>75 mg/kg to 300 mg/kg) can serve as a starting point for efficacy studies.

[1] For safety and tolerability studies, it is advisable to conduct a dose-range finding study in

the specific animal model and strain being used. This typically involves administering

escalating single doses to small groups of animals to identify the MTD.

Issue: Observing unexpected adverse events in your animal model.

Recommendation:

Review Clinical Data: In the Phase 1 clinical trial of GSK3368715, the primary dose-limiting

toxicities in humans were thromboembolic events, including aortic thrombosis and pulmonary

embolism, as well as atrial fibrillation and decreased platelet count, which occurred at a dose

of 200 mg.[1] While preclinical models may not always perfectly predict human toxicities, it is

prudent to monitor for any signs of coagulopathy or cardiovascular irregularities in your

animal studies.
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Pathological Examination: If unexpected mortalities or severe adverse events occur, a

thorough gross necropsy and histopathological examination of key organs should be

performed to identify potential target organ toxicities.

Consult Literature on PRMT Inhibitors: As GSK3368715 is a type I PRMT inhibitor, reviewing

the toxicological profiles of other molecules in this class may provide insights into potential

on-target or off-target toxicities.

Data Presentation
Due to the limited availability of public data on the preclinical dose-limiting toxicities of

GSK3368715, a quantitative summary table cannot be provided at this time. Researchers are

advised to perform their own dose-range finding studies to determine the MTD and NOAEL in

their specific experimental systems.

Experimental Protocols
A generalized protocol for a dose-range finding study is provided below. This should be

adapted to the specific research question and animal model.

Protocol: Single-Dose Maximum Tolerated Dose (MTD) Study in Mice

Animal Model: Select a suitable mouse strain (e.g., CD-1, BALB/c). Use both male and

female animals (n=3-5 per group).

Dose Selection: Based on the known effective dose range (>75 mg/kg), select a starting

dose and several escalating dose levels. A geometric dose progression (e.g., 50, 100, 200,

400 mg/kg) is often used.

Drug Formulation and Administration: Prepare GSK3368715 in a suitable vehicle for the

intended route of administration (e.g., oral gavage).

Observation Period: Monitor animals closely for clinical signs of toxicity at regular intervals

(e.g., 1, 2, 4, 6, and 24 hours post-dose) and then daily for up to 14 days.

Parameters to Monitor:

Clinical observations (e.g., changes in posture, activity, breathing)
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Body weight changes

Mortality

Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or

serious, irreversible clinical signs of toxicity.

Necropsy: At the end of the study, perform a gross necropsy on all animals.

Visualizations
Signaling Pathway

GSK3368715 is an inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). These

enzymes play a crucial role in post-translational modification by catalyzing the formation of

asymmetric dimethylarginine (ADMA) on substrate proteins. This process influences various

cellular functions, including signal transduction, gene regulation, and RNA processing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3028135#gsk3368715-dose-limiting-toxicities-in-
preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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